molecular formula C11H12FNO3S B578427 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane CAS No. 1227384-86-2

6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B578427
CAS No.: 1227384-86-2
M. Wt: 257.279
InChI Key: SZODLTIQYXCTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structural motif where a spiro[33]heptane core is fused with a 4-fluorophenylsulfonyl group and an oxa-azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to the presence of the 4-fluorophenylsulfonyl group, which imparts specific electronic properties and potential biological activity. Its spirocyclic structure also provides steric bulk, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

6-(4-fluorophenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-9-1-3-10(4-2-9)17(14,15)13-5-11(6-13)7-16-8-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZODLTIQYXCTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1S(=O)(=O)C3=CC=C(C=C3)F)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731523
Record name 6-(4-Fluorobenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227384-86-2
Record name 6-(4-Fluorobenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.